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D-[4-13C]Xylose

13C-Metabolic Flux Analysis Pentose Phosphate Pathway Geobacillus

Standard 13C-MFA tracers often fail to resolve flux through the non-oxidative pentose phosphate pathway (PPP). D-[4-13C]Xylose addresses this gap with a single, position-specific 13C label at C-4 (≥99 atom%), enabling unambiguous mass isotopomer analysis of transketolase and transaldolase reactions. - Retained C-4 label survives carbon rearrangement, resolving sedoheptulose-7-phosphate node flux. - Avoids signal loss of [1-13C] tracers and isotopomer degeneracy of [UL-13C₅] tracers. - Essential component of the Cordova & Antoniewicz (2016) five-tracer parallel labeling set. Supplied with rigorous analytical documentation to ensure lot-to-lot consistency.

Molecular Formula C₄¹³CH₁₀O₅
Molecular Weight 151.12
Cat. No. B1161296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-[4-13C]Xylose
Molecular FormulaC₄¹³CH₁₀O₅
Molecular Weight151.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 0.05 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for D-[4-13C]Xylose: A Site-Specific 13C-Labeled Tracer for Pentose Metabolism


D-[4-13C]Xylose is a stable isotope-labeled pentose (C4¹³CH₁₀O₅, MW 151.12) with a single ¹³C enrichment at the C-4 position (≥99 atom% ¹³C) . It serves as a precision tracer for dissecting xylose catabolic flux, particularly in the non-oxidative branch of the pentose phosphate pathway (PPP) [1]. The C-4 label uniquely traces carbon rearrangement during transketolase and transaldolase reactions without signal overlap from the anomeric carbon (C-1), which is labile in aqueous environments [2].

Why D-[4-13C]Xylose Cannot Be Substituted with D-[1-13C]Xylose or D-[UL-13C₅]Xylose for Flux Analysis


Generic isotopic substitution in ¹³C-metabolic flux analysis (¹³C-MFA) fails because the positional labeling vector determines the information content of the resultant mass isotopomer distributions. D-[1-¹³C]xylose loses the ¹³C label upon conversion to CO₂ in the oxidative pentose phosphate pathway, rendering it blind to downstream non-oxidative PPP rearrangements [1]. Conversely, D-[UL-¹³C₅]xylose introduces a uniform label that generates overlapping, degenerate isotopomers which complicate flux deconvolution and reduce the precision of flux estimates [2]. The C-4 label in D-[4-13C]Xylose is retained through transketolase-mediated carbon shuffling, enabling specific resolution of flux through the sedoheptulose-7-phosphate node—a critical bottleneck in engineered xylose-fermenting strains [3].

Quantitative Differentiation: D-[4-13C]Xylose Head-to-Head Performance vs. Alternative 13C-Xylose Tracers


Tracer Information Content: D-[4-13C]Xylose Resolves Unique Fluxes Compared to D-[1-13C]Xylose

In a parallel ¹³C-labeling study of Geobacillus LC300, the complete set of singly labeled xylose tracers ([1-¹³C], [2-¹³C], [3-¹³C], [4-¹³C], and [5-¹³C]xylose) was employed for the first time [1]. This approach enabled the rigorous quantification of metabolic fluxes using COMPLETE-MFA. The [4-¹³C]xylose tracer provided essential information for resolving flux through the non-oxidative pentose phosphate pathway (PPP), specifically the reversible transketolase and transaldolase reactions, which are not discernible using [1-¹³C]xylose [1].

13C-Metabolic Flux Analysis Pentose Phosphate Pathway Geobacillus

Information Precision: Single Site-Specific Labeling Outperforms Uniform 13C Labeling

A review of position-specific ¹³C and ¹⁴C labeling techniques demonstrates that uniform labeling (e.g., D-[UL-¹³C₅]xylose) cannot distinguish between the fate of the initial substance and its metabolites, as all carbon atoms are labeled [1]. In contrast, position-specific labeling with D-[4-¹³C]Xylose allows researchers to trace the specific metabolic fate of the C-4 carbon atom and quantify the divergence of its pathway from other carbon atoms in the molecule [1].

Isotopic Tracer Metabolomics Fluxomics

Experimental Design: D-[4-13C]Xylose is a Necessary Component of a Complete Parallel Labeling Set

The Cordova and Antoniewicz (2016) study in Geobacillus LC300 is a landmark for establishing best practices in ¹³C-MFA of xylose metabolism. The researchers found that a parallel labeling approach using the complete set of singly labeled tracers ([1-¹³C], [2-¹³C], [3-¹³C], [4-¹³C], and [5-¹³C]xylose) was necessary for rigorous flux elucidation [1]. While [2-¹³C]xylose and [5-¹³C]xylose were identified as the two optimal tracers for this specific organism, the inclusion of D-[4-¹³C]Xylose in the initial set of five parallel experiments was essential to determine this optimization [1].

13C-Metabolic Flux Analysis Experimental Design Geobacillus

Spectral Distinction: C-4 NMR Chemical Shift Avoids Anomeric Carbon Signal Overlap

In ¹³C NMR spectroscopy, the anomeric carbon (C-1) of reducing sugars like xylose exists in equilibrium between α- and β-anomers, leading to a split signal that complicates quantification [1]. In contrast, the C-4 carbon produces a single, well-resolved resonance that is not subject to anomeric equilibration effects [2]. This simplifies spectral interpretation and improves the accuracy of quantitative NMR (qNMR) experiments.

13C NMR Spectroscopy Metabolite Identification Carbohydrate Analysis

Optimal Application Scenarios for D-[4-13C]Xylose in Scientific and Industrial Research


¹³C-Metabolic Flux Analysis of the Non-Oxidative Pentose Phosphate Pathway

D-[4-13C]Xylose is the preferred tracer for quantifying flux through the non-oxidative branch of the PPP, specifically the reversible transketolase (TKT) and transaldolase (TAL) reactions [1]. This is essential for metabolic engineering efforts aimed at improving xylose fermentation to biofuels or biochemicals, where the PPP provides precursors for nucleotide and aromatic amino acid biosynthesis. The C-4 label is retained during these carbon rearrangements, providing distinct mass isotopomer signatures in metabolites like sedoheptulose-7-phosphate and erythrose-4-phosphate [1].

Component of a Comprehensive Parallel Tracer Set for Rigorous ¹³C-MFA Model Validation

Following the gold-standard methodology established by Cordova and Antoniewicz (2016), D-[4-13C]Xylose is a necessary component of the complete five-tracer set ([1-¹³C] through [5-¹³C]xylose) used for parallel labeling experiments [1]. This approach allows for the most robust validation of metabolic network models and the identification of the single or dual optimal tracers for future high-throughput studies. Industrial biotechnology groups and core metabolomics facilities should procure the full set for method development and validation [1].

Quantitative NMR Analysis of Xylose-Derived Metabolites in Complex Mixtures

For research groups utilizing ¹³C NMR spectroscopy to profile intracellular or extracellular metabolites from xylose-fed cultures, D-[4-13C]Xylose is superior to D-[1-13C]xylose due to the absence of anomeric signal splitting at the C-4 position [2]. This simplifies spectral deconvolution and improves the accuracy of metabolite quantification. It is particularly valuable when used as an internal standard or for tracking label incorporation into specific metabolites where C-4 of xylose is retained [3].

Tracing the Fate of Individual Carbon Atoms in Environmental Microbiology

In soil science and environmental microbiology, position-specific ¹³C-labeling is an emerging tool to understand the differential fates of carbon atoms from plant-derived sugars [3]. D-[4-13C]Xylose allows researchers to test hypotheses about whether the C-4 carbon of xylose is preferentially incorporated into microbial biomass, respired as CO₂, or stabilized in soil organic matter, relative to other carbon positions. This provides mechanistic insight into carbon cycling that uniform ¹³C labeling cannot offer [3].

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